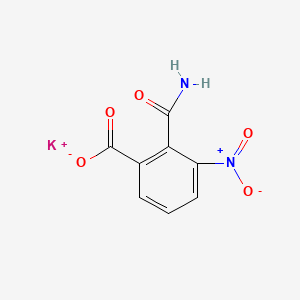
N-デスメチルロペラミド-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Loperamide-d3 is a deuterated analogue of N-Desmethyl Loperamide, which is a metabolite of Loperamide . It is used as a reference material for pharmaceutical toxicology .
Synthesis Analysis
N-Desmethyl Loperamide-d3 can be extracted from blood using a simple three-step method . The extraction involves the use of UCT’s Clean Screen® XCEL I column, which provides the same level of sample clean-up as traditional SPE while eliminating timely conditioning and wash steps .Molecular Structure Analysis
The molecular formula of N-Desmethyl Loperamide-d3 is C28H28D3ClN2O2 . The chemical name is 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N-(methyl-d3)-2,2-diphenylbutanamide .Chemical Reactions Analysis
N-Desmethyl Loperamide-d3 is a substrate of the ATP-dependent efflux transporter, P-glycoprotein . This restricts its passage through the blood-brain barrier .Physical and Chemical Properties Analysis
N-Desmethyl Loperamide-d3 is an off-white to pale yellow solid . It is soluble in DMSO, Ethyl Acetate, and Methanol . The molecular weight is 466.03 .科学的研究の応用
入手可能な情報に基づいて、「N-デスメチルロペラミド-d3」の科学研究への応用に関する包括的な分析を以下に示します。
薬物毒性学
“this compound”は、医薬品開発および試験プロセスにおける正確で信頼性の高いデータ分析を確保するために、薬物毒性学で認証された参照物質として使用されます .
プロテオミクス研究
この化合物はプロテオミクス研究における生化学的ツールとして機能し、タンパク質の発現、機能、構造の研究に役立ちます .
医薬品開発トレーサー
これは、医薬品開発において安定同位体標識トレーサーとして使用され、生物学的システムにおける医薬品の分布と定量化を追跡するのに役立ちます .
トランスポートアッセイ
ヒト脳内皮細胞を含む研究では、「this compound」は、血液脳関門を介した薬物輸送を研究するために、濃度平衡輸送アッセイ(CETA)で使用されています .
作用機序
Target of Action
N-Desmethyl Loperamide-d3 is the deuterium labeled version of N-Desmethyl Loperamide . It is structurally similar to opiate receptor agonists . The primary targets of this compound are the opioid receptors in the gut, which play a crucial role in controlling diarrhea .
Mode of Action
N-Desmethyl Loperamide-d3, like its parent compound Loperamide, works by interacting with its opioid receptor targets. This interaction results in a decrease in the speed at which the contents of the gut are pushed through the intestines, allowing more time for water and electrolytes to be absorbed back into the body. This results in firmer stools that are passed less frequently .
Biochemical Pathways
The primary metabolic pathway of Loperamide is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation . The metabolites of loperamide, including N-Desmethyl Loperamide, are pharmacologically inactive .
Pharmacokinetics
The pharmacokinetics of N-Desmethyl Loperamide-d3 is expected to be similar to that of Loperamide. Loperamide is extensively metabolized, and its primary metabolic pathway is oxidative N-demethylation . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of N-Desmethyl Loperamide-d3’s action primarily involve the reduction of gut motility. By acting on the opioid receptors in the gut, it slows down the movement of the intestinal contents, leading to increased water absorption and the formation of firmer stools .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-Desmethyl Loperamide-d3 interacts with various biomolecules, primarily as a tracer for quantitation during drug development . It is incorporated into drug molecules, potentially affecting their pharmacokinetic and metabolic profiles .
Cellular Effects
N-Desmethyl Loperamide-d3’s effects on cells are primarily observed in its role as a tracer in drug development . It does not appear to directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Desmethyl Loperamide-d3 is primarily related to its role as a deuterium-labeled tracer . It does not exert direct effects at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
As a deuterium-labeled compound, it is likely stable and does not degrade significantly over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of N-Desmethyl Loperamide-d3 in animal models . As a tracer, it is typically used in controlled quantities that do not produce observable effects .
Metabolic Pathways
N-Desmethyl Loperamide-d3 is involved in the metabolic pathways of Loperamide, its parent compound . It interacts with the enzymes and cofactors involved in these pathways .
Transport and Distribution
As a deuterium-labeled compound, it is likely to follow the same transport and distribution patterns as its parent compound, Loperamide .
Subcellular Localization
As a deuterium-labeled compound, it is likely to be found wherever its parent compound, Loperamide, is localized within the cell .
特性
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N-(trideuteriomethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOPTLXEYOVARP-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675812 |
Source


|
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189488-17-2 |
Source


|
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
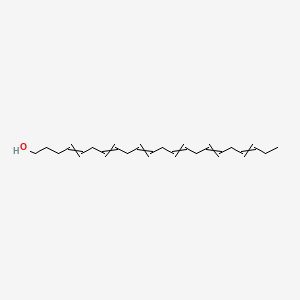

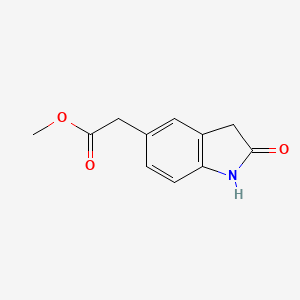
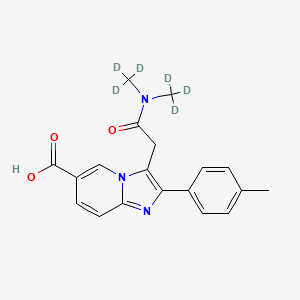


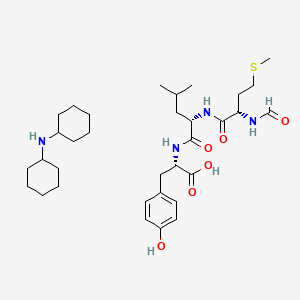
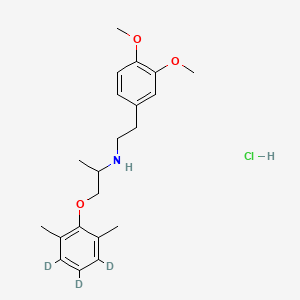
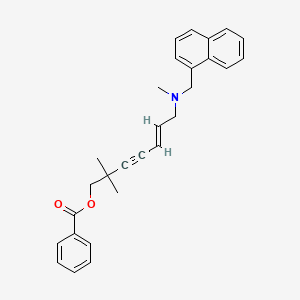
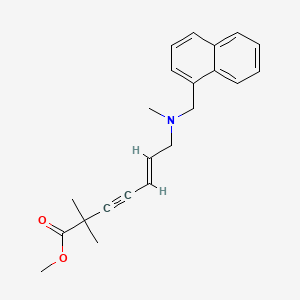
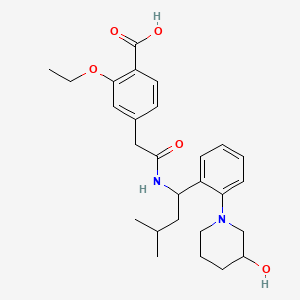
![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

